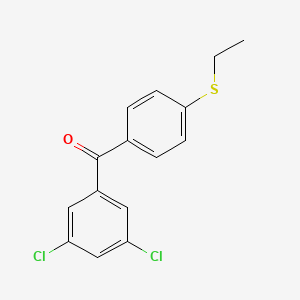

3,5-Dichloro-4'-(ethylthio)benzophenone

Description

3,5-Dichloro-4'-(ethylthio)benzophenone is a halogenated benzophenone derivative characterized by two chlorine substituents at the 3- and 5-positions of one aromatic ring and an ethylthio (-S-C₂H₅) group at the 4'-position of the second aromatic ring. Benzophenones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Notably, halogenation and thioether substituents are critical for modulating electronic and steric properties, influencing reactivity, solubility, and biological interactions .

In pharmacological contexts, benzophenone derivatives are often explored as metabolic intermediates. For instance, 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1), a metabolite of the anticancer drug CAI, shares structural motifs with this compound but lacks pharmacological activity, highlighting the importance of specific substituents for bioactivity .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLVGHZZQXSVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-(ethylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-4’-(ethylthio)benzophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-(ethylthio)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Halogen Substituents

- 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS 898763-30-9): This analogue replaces the ethylthio group with a 4-methylpiperazinomethyl moiety.

- Market reports indicate its use in organic synthesis, but comparative bioactivity studies are lacking .

Thioether and Heterocyclic Modifications

- 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898758-40-2): Incorporation of a spirocyclic dioxa-aza moiety introduces conformational rigidity, which may improve target selectivity. This compound is marketed as a pharmaceutical intermediate, though its biological profile remains underexplored .

- 2,5-Dichloro-4'-thiomorpholinomethylbenzophenone (CAS 898783-14-7): The thiomorpholine group introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity.

Metabolic Stability and Pharmacokinetics

- The metabolite M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) derived from CAI lacks calcium influx inhibition and antiproliferative activity, underscoring the necessity of intact triazole and benzophenone moieties for pharmacological function. This contrasts with 3,5-Dichloro-4'-(ethylthio)benzophenone, where the ethylthio group may confer metabolic stability .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3,5-Dichloro-4'-(ethylthio)benzophenone (DCETBP) is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, antimicrobial effects, anti-inflammatory potential, and neuroprotective abilities, supported by case studies and research findings.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C15H12Cl2OS

CAS Number : 951885-62-4

The structure of DCETBP features dichloro substituents and an ethylthio group, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with various biological targets.

DCETBP exhibits a range of biochemical properties that influence its biological activity:

- Receptor Modulation : It has been shown to interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are involved in neurological functions. This interaction may provide neuroprotective effects by inhibiting excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

DCETBP demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Inhibitory |

These findings highlight the potential of DCETBP as an antimicrobial agent, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies indicate that DCETBP may possess anti-inflammatory properties. Research has shown that it can reduce the secretion of pro-inflammatory cytokines in vitro. The following table illustrates the effects on specific cytokines:

| Cytokine | Effect | Reference |

|---|---|---|

| IL-6 | Decreased secretion | |

| TNF-α | Decreased secretion |

These results suggest that DCETBP could be beneficial in treating inflammatory diseases by modulating cytokine levels.

Neuroprotective Effects

A significant area of research focuses on the neuroprotective effects of DCETBP. A study by Siliprandi et al. (1992) demonstrated that treatment with DCETBP mitigated neuronal damage in animal models subjected to excitotoxic stress. The results indicated a significant reduction in neuronal apoptosis when treated with this compound compared to controls.

Pharmacological Applications

Research published in the European Journal of Pharmacology emphasizes the potential of DCETBP as a therapeutic agent for neurodegenerative diseases. Its ability to selectively target mGluR5 offers a promising avenue for drug development aimed at reducing excitotoxicity-related damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of DCETBP:

- Neuroprotective Study : Siliprandi et al. (1992) found that DCETBP significantly reduced neuronal apoptosis in models subjected to excitotoxic stress.

- Antimicrobial Efficacy : Various studies have confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its broad-spectrum antimicrobial activity.

- Anti-inflammatory Research : Studies suggest that DCETBP can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.